N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-6-3-8-9-4-7(5-12(8)10-6)11-15(2,13)14/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYOYIYWDRTHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used
Scientific Research Applications
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antitumor activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is influenced by its electronic structure .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrazolo[1,5-a]pyrimidine vs. Triazolo derivatives exhibit enhanced herbicidal activity at concentrations as low as 100 μg/mL, attributed to their increased polarity and affinity for plant acetolactate synthase (ALS) enzymes . Example:
- 8a : 2-Fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (IC₅₀: 0.8 μM for ALS inhibition).
8b : 2-Fluoro-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (IC₅₀: 1.2 μM) .
- The cyclohexyl and phenyl substituents enhance hydrophobic interactions, likely targeting intracellular enzymes or receptors .
Substituent Effects
- Methanesulfonamide vs. Aryl Sulfonamides :
The methanesulfonamide group in the target compound offers simpler steric and electronic profiles compared to bulkier aryl sulfonamides (e.g., 3 in , which includes a difluoromethylpyridinyl group). This may reduce off-target interactions but limit potency against complex targets like kinetoplastid parasites .
Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1797307-78-8
- Molecular Formula : C8H10N4O2S
- Molecular Weight : 210.25 g/mol
This compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial for cell cycle regulation and their dysregulation is often implicated in cancer progression. The compound's structural features allow it to bind effectively to the ATP-binding site of CDKs, thereby inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Antitumor Activity
Research has demonstrated that this compound possesses significant antitumor properties:
- In Vitro Studies : In a study involving various cancer cell lines (e.g., MDA-MB-231, Hs578T), the compound exhibited potent cytotoxic effects with IC50 values in the low micromolar range. For instance, an IC50 value of approximately 0.80 µM was reported for MDA-MB-231 cells, indicating strong growth inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.80 |
| Hs578T | 1.06 |
| BT-20 | 0.78 |
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of activated caspase-3:
- Caspase Activation : Treatment with this compound resulted in a significant increase in caspase-3 activation compared to control groups. The concentration that induced a fivefold increase in apoptotic signal was determined, highlighting its potential as an anticancer agent .
Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest at the G1/S transition phase:
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to an accumulation of cells in the G1 phase, suggesting effective inhibition of CDK activity and subsequent cell cycle progression.
Research Findings
Numerous studies have explored the biological activity and potential applications of this compound:
- Structure–Activity Relationship (SAR) : Research indicates that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance, substituents at position 7 have been shown to enhance potency against specific CDKs.
- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may yield synergistic effects, improving overall efficacy against resistant cancer cell lines.
- In Vivo Efficacy : Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo.
Q & A
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or bacterial enzymes (e.g., binding energy ≤ -8 kcal/mol indicates high affinity) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on hydrogen bonds with catalytic residues (e.g., Lys45 in kinase targets) .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values .
Which functional groups are critical for modulating biological activity?
Basic Research Question
Key groups include:
- Pyrazolo[1,5-a]pyrimidine core : Essential for π-π stacking with hydrophobic enzyme pockets .
- Methanesulfonamide : Enhances solubility and hydrogen bonding (e.g., with Arg128 in bacterial enzymes) .
- Trifluoromethyl/trifluoromethoxy groups : Improve metabolic stability and target selectivity .
How can metabolic stability and pharmacokinetic properties be optimized?
Advanced Research Question
Strategies include:
- Introducing fluorine : Replace methyl with trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug approaches : Mask polar groups (e.g., esterification of carboxylic acids) to enhance oral bioavailability .
- Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS quantification to identify labile sites .
What methodologies assess multi-target inhibition potential in complex pathways?
Advanced Research Question
- Kinome-wide profiling : Eurofins KinaseProfiler screens identify off-target effects (e.g., inhibition of VEGFR2 or FGFR1) .
- Network pharmacology : Cytoscape analysis maps interactions between compound targets and disease pathways (e.g., cancer proliferation, biofilm formation) .
- Synergistic studies : Checkerboard assays evaluate combinations with standard drugs (e.g., ciprofloxacin for Gram-negative bacteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
